molecular formula C16H21N3O3S B3004027 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210176-38-7

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B3004027
CAS No.: 1210176-38-7
M. Wt: 335.42
InChI Key: AOESYBIHEVVOKT-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Biological Activity

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structural components, including furan, morpholine, and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure suggests a potential for interaction with various biological targets due to the presence of heterocyclic rings, which are often associated with pharmacological activity.

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as furan derivatives and morpholine. The synthetic pathway may include:

  • Formation of 2-(Furan-2-yl)-2-morpholinoethanamine through the reaction of furan-2-carbaldehyde with morpholine.
  • Reaction of the intermediate with thiophene-2-carbonyl isocyanate to yield the final product.

Purification techniques like recrystallization or chromatography are essential to ensure high yield and purity of the final compound .

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibitors of this enzyme can be beneficial in managing type 2 diabetes by reducing postprandial blood glucose levels .

Anticancer Activity

Research has shown that structurally related compounds possess anticancer properties. For instance, derivatives containing furan and thiophene rings have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro assays. These compounds demonstrated moderate antiproliferative activity against human cancer cell lines, suggesting a potential therapeutic application in oncology .

While specific mechanisms for this compound have not been extensively documented, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation: Alteration of signaling pathways that regulate cell growth and apoptosis.

Experimental assays are required to elucidate these mechanisms further.

Case Studies and Experimental Findings

A comparative analysis of similar compounds reveals insights into their biological activities:

CompoundActivityIC50 ValueReference
1-(2-Furan-2-yl)-3-thiophenemethylureaα-glucosidase InhibitionNot specified
4-substituted coumarin linked with benzoylAntiproliferative0.03 μM (MDA-MB-231)
Benzothiazole hydrazonesAntimalarialNot specified

These findings suggest that modifications to the core structure can enhance biological activity, emphasizing the importance of structure-activity relationships in drug design.

Future Directions

The exploration of this compound's biological activity is promising. Future research should focus on:

  • In Vivo Studies: Assessing the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies: Detailed investigations into its interaction with biological targets.
  • Derivative Synthesis: Developing analogs with improved efficacy and specificity.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-16(17-11-13-3-2-10-23-13)18-12-14(15-4-1-7-22-15)19-5-8-21-9-6-19/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESYBIHEVVOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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